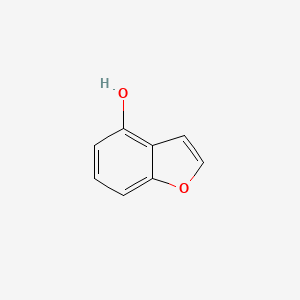

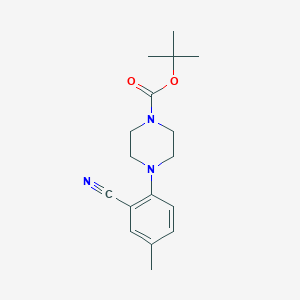

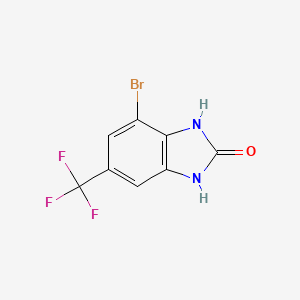

![molecular formula C8H8N2O B1279938 Benzo[d]isoxazol-3-ylmethanamine CAS No. 155204-08-3](/img/structure/B1279938.png)

Benzo[d]isoxazol-3-ylmethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[d]isoxazol-3-ylmethanamine is a chemical compound that belongs to the class of organic compounds known as benzo[d]isoxazoles. These compounds are characterized by a fused benzene and isoxazole ring structure. Although the provided papers do not directly discuss Benzo[d]isoxazol-3-ylmethanamine, they do provide insights into the chemical properties and reactions of related benzo[d]isoxazole derivatives, which can be useful in understanding the behavior of Benzo[d]isoxazol-3-ylmethanamine.

Synthesis Analysis

The synthesis of benzo[d]isoxazole derivatives can involve various strategies, including gold-catalyzed cycloaddition reactions. For instance, benzo[d]isoxazoles have been found to act as nucleophiles in gold-catalyzed [5 + 1] or [5 + 2] cycloaddition reactions with ynamides, leading to the formation of polysubstituted 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines . Additionally, benzo[d]isoxazoles can react with gold-carbene intermediates derived from propargyl esters to afford annulation products . These methods demonstrate the versatility of benzo[d]isoxazole derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of benzo[d]isoxazole derivatives can be determined using various spectroscopic techniques and computational methods. Single-crystal X-ray diffraction is a powerful tool for obtaining the molecular geometry of these compounds . Density functional theory (DFT) calculations, such as those using the B3LYP method with different basis sets, can optimize the structure and provide theoretical insights into the vibrational modes, chemical shifts, and electronic transitions, which often show good consistency with experimental data .

Chemical Reactions Analysis

Benzo[d]isoxazole derivatives can participate in a range of chemical reactions. The gold-catalyzed cycloaddition reactions mentioned earlier are examples of the chemical reactivity of these compounds . The ability to form various annulation products through these reactions highlights the potential of benzo[d]isoxazole derivatives as building blocks for more complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]isoxazole derivatives can be characterized by a combination of experimental and computational techniques. Spectroscopic methods such as FT-IR, NMR, UV-Vis, and MS provide detailed information about the functional groups and electronic structure of these compounds . Thermal analysis methods like TG/DTA can summarize the behavior of the material against temperature, indicating its stability and decomposition patterns . Computational studies, including DFT calculations and analyses of molecular electrostatic potential, help in understanding the electrophilic and nucleophilic regions on the molecular surface, which are important for predicting reactivity .

科学的研究の応用

Scientific Field

- In vivo testing using the Maximal Electroshock Seizure (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests. Results Summary: Some derivatives have shown promising results in providing protection against human generalized tonic-clonic seizures and generalized absence seizures .

Cancer Research

Scientific Field

- Evaluation using thermal shift assay (TSA) and peptide competition assay. Results Summary: The most potent inhibitor exhibited high binding affinity to BRD4, with a ΔTm value of 7.8°C and an IC50 value of 0.21 μM, indicating strong potential for therapeutic use .

Synthesis of Pyrimidine Derivatives

Scientific Field

- Optimization of reaction conditions for the synthesis of 2,4,5-substituted pyrimidine derivatives. Results Summary: The method provided direct access to the desired pyrimidine derivatives, which could be further explored for their biological activities .

Antimicrobial Activity

Scientific Field

- In vitro testing against a panel of microorganisms. Results Summary: Certain derivatives displayed significant antimicrobial activity, suggesting their potential as lead compounds for developing new antimicrobial agents .

Anti-inflammatory Activity

Scientific Field

- In vivo and in vitro testing to assess the efficacy. Results Summary: Some derivatives have demonstrated effective anti-inflammatory activity, which could be beneficial in treating various inflammatory disorders .

Antidepressant Effects

Scientific Field

- Behavioral assays in animal models to evaluate antidepressant-like effects. Results Summary: Certain compounds showed positive results in behavioral assays, indicating their potential as antidepressants .

Analgesic Effects

Scientific Field

- Evaluation of analgesic activity through animal models using assays like the hot plate and tail-flick tests. Results Summary: Some derivatives have shown significant reduction in pain response, indicating potential as analgesic agents .

Antiviral Activity

Scientific Field

- In vitro testing against a range of viruses. Results Summary: Certain compounds have demonstrated inhibitory effects on viral enzymes or replication processes .

Immunosuppressant Properties

Scientific Field

- Assessment of immunosuppressive activity in cellular and animal models. Results Summary: Some derivatives have shown promising results in reducing immune response, suggesting their use in managing autoimmune disorders .

Neuroprotective Potential

Scientific Field

- Evaluation using in vitro and in vivo models of neurodegeneration. Results Summary: Derivatives have exhibited protection against neuronal damage, indicating their potential role in neuroprotection .

Anti-Tuberculosis Activity

Scientific Field

- In vitro and in vivo testing against tuberculosis strains. Results Summary: Some derivatives have shown activity against drug-resistant strains, offering a potential new avenue for tuberculosis treatment .

Cognitive Enhancers

Scientific Field

- Behavioral and cognitive testing in animal models. Results Summary: Certain compounds have shown to improve cognitive functions in preclinical models, suggesting their use as cognitive enhancers .

Development of BRD4 Bromodomain Inhibitors

Scientific Field

- Synthesis and evaluation of compounds using thermal shift assay (TSA) and peptide competition assay. Results Summary: The most potent inhibitor showed high binding affinity to BRD4, with significant thermal stability and inhibitory concentration values, suggesting strong therapeutic potential .

Antibacterial and Antifungal Agents

Scientific Field

- Screening for activity against bacterial strains like S. typhimurium and S. aureus. Results Summary: Compounds with specific substitutions showed potent antibacterial and antifungal activities, indicating their potential as antimicrobial agents .

Synthesis of Pyrimidine Derivatives

Scientific Field

Safety And Hazards

将来の方向性

Isoxazoles, including “Benzo[d]isoxazol-3-ylmethanamine”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic strategies and exploring their potential biological activities .

特性

IUPAC Name |

1,2-benzoxazol-3-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-4H,5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPJEUXBRLCEDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]isoxazol-3-ylmethanamine | |

CAS RN |

155204-08-3 |

Source

|

| Record name | 1,2-benzoxazol-3-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B1279879.png)

![5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B1279890.png)